N-Cyclopropyl-3-vinylbenzamide
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Overview
Description
N-Cyclopropyl-3-vinylbenzamide is an organic compound characterized by a cyclopropyl group attached to the nitrogen atom of a benzamide structure, with a vinyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-3-vinylbenzamide typically involves the following steps:
Vinylation of Benzamide: The vinylation of benzamide can be achieved using vinyltrimethoxysilane in the presence of copper (II) acetate and tetrabutylammonium fluoride.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: N-Cyclopropyl-3-vinylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides or cyclopropyl derivatives.
Scientific Research Applications
N-Cyclopropyl-3-vinylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Cyclopropyl-3-vinylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-Vinylbenzamide: Similar structure but lacks the cyclopropyl group.
N-Cyclopropylbenzamide: Similar structure but lacks the vinyl group.
N-Vinyl-3-pyridylcarboxamide: Similar vinylation but with a pyridine ring instead of benzene.
Uniqueness: N-Cyclopropyl-3-vinylbenzamide is unique due to the presence of both cyclopropyl and vinyl groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
N-cyclopropyl-3-ethenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-9-4-3-5-10(8-9)12(14)13-11-6-7-11/h2-5,8,11H,1,6-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVBAAWLECQXAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)C(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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